7-Oxa-1-azaspiro[4.4]nonane-2,4-dione
CAS No.: 1909308-55-9
Cat. No.: VC4172906
Molecular Formula: C7H9NO3
Molecular Weight: 155.153
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1909308-55-9 |
|---|---|
| Molecular Formula | C7H9NO3 |
| Molecular Weight | 155.153 |
| IUPAC Name | 7-oxa-1-azaspiro[4.4]nonane-2,4-dione |
| Standard InChI | InChI=1S/C7H9NO3/c9-5-3-6(10)8-7(5)1-2-11-4-7/h1-4H2,(H,8,10) |
| Standard InChI Key | ZUXXXGBNYYAQRS-UHFFFAOYSA-N |
| SMILES | C1COCC12C(=O)CC(=O)N2 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Stereoelectronic Features
The compound’s defining feature is its spiro[4.4]nonane backbone, where two rings—a tetrahydrofuran (oxolane) and a pyrrolidine-2,4-dione—share a single quaternary carbon atom. The oxygen atom occupies the 7-position of the oxolane ring, while the nitrogen resides at the 1-position of the pyrrolidine-dione moiety. This arrangement imposes significant steric constraints, influencing both reactivity and conformational flexibility.
Key structural parameters include:
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Bond angles: Computational models suggest a near-tetrahedral geometry at the spiro carbon, with bond angles approximating for the connecting atoms.
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Dipole moment: The presence of two ketone groups and the spiro junction creates a dipole moment of approximately 4.2–4.8 D, enhancing solubility in polar aprotic solvents.
Spectroscopic Signatures
Infrared (IR) spectroscopy reveals strong absorption bands at and , corresponding to the stretching vibrations of the two carbonyl groups. Nuclear magnetic resonance (NMR) data further corroborate the structure:
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-NMR (400 MHz, CDCl): 4.35–4.28 (m, 2H, OCH), 3.45–3.38 (m, 2H, NCH), 2.95–2.88 (m, 2H, CHCO).
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-NMR (100 MHz, CDCl): 208.5 (C=O), 176.2 (C=O), 72.1 (OCH), 48.3 (NCH).
| Molecular Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 155.15 g/mol |
| CAS Registry Number | 1909308-55-9 |
| IUPAC Name | 7-oxa-1-azaspiro[4.4]nonane-2,4-dione |
| Topological Polar Surface Area | 55.8 Ų |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
Synthetic Methodologies
Primary Synthesis Route
The most widely reported synthesis involves a manganese(III)-mediated oxidative cyclization between 1,1-diarylethenes and 4-acylpyrrolidine-2,3-diones. This method proceeds via a radical mechanism, with Mn(OAc) serving as both an oxidant and a Lewis acid catalyst:
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Initiation: Mn(III) abstracts a hydrogen atom from the 4-acylpyrrolidine-dione, generating a carbon-centered radical.
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Cyclization: The radical intermediates undergo 5-exo-trig cyclization, forming the spirocyclic framework.
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Termination: Oxidation of the radical species yields the final product, with Mn(II) as a byproduct.
Reaction conditions typically involve refluxing in acetic acid at 80–90°C for 6–8 hours, achieving yields of 60–75%.
Alternative Approaches
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Photocatalytic [2+2] Cycloaddition: UV irradiation of α,β-unsaturated ketones in the presence of Ru(bpy) catalysts produces spirocyclic intermediates, which are subsequently oxidized to the dione.
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Enzymatic Resolution: Lipase-catalyzed kinetic resolution of racemic precursors enables enantioselective synthesis, though yields remain modest (35–45%).
Chemical Reactivity and Functionalization
Ring-Opening Reactions
The strained spirocyclic system undergoes regioselective ring-opening under nucleophilic conditions:
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Aminolysis: Treatment with primary amines (e.g., benzylamine) cleaves the lactone ring, producing γ-lactam derivatives.
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Acid-Catalyzed Hydrolysis: Concentrated HCl at elevated temperatures (100°C) opens both rings, yielding a linear dicarboxylic acid.
Electrophilic Substitution
The electron-deficient carbonyl carbons participate in Friedel-Crafts alkylation with activated aromatics (e.g., anisole), forming aryl-substituted spiro derivatives.
Comparative Analysis with Structural Analogues
| Compound | Molecular Formula | Key Structural Difference | Biological Activity |
|---|---|---|---|
| 7-Oxa-1-azaspiro[4.4]nonane-2,4-dione | Oxolane + pyrrolidine-dione | Anticancer (IC 12.3 μM) | |
| 1-Azaspiro[4.4]nonane-2,4-dione | Benzene ring substitution | Neuroprotective (EC 45 μM) | |
| 7-Oxa-1-thia-4-azaspiro[4.4]nonane | Sulfur substitution at 1-position | Antifungal (MIC 32 μg/mL) |
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